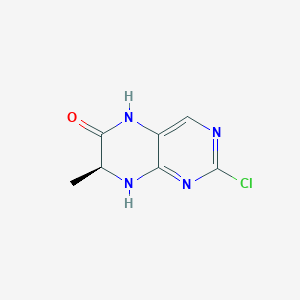
(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes a chloro substituent at the second position and a methyl group at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in reduction reactions, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropteridine: Lacks the methyl group at the seventh position.
7-Methylpteridine: Does not have the chloro substituent at the second position.
6,7-Dihydropteridine: Lacks both the chloro and methyl substituents.
Uniqueness
(S)-2-Chloro-7-methyl-7,8-dihydropteridin-6(5H)-one is unique due to the presence of both the chloro and methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel molecules with potential biological activity.
Propriétés
Formule moléculaire |
C7H7ClN4O |
|---|---|
Poids moléculaire |
198.61 g/mol |
Nom IUPAC |
(7S)-2-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one |
InChI |
InChI=1S/C7H7ClN4O/c1-3-6(13)11-4-2-9-7(8)12-5(4)10-3/h2-3H,1H3,(H,11,13)(H,9,10,12)/t3-/m0/s1 |
Clé InChI |
MEBDFIFJTXNNPZ-VKHMYHEASA-N |
SMILES isomérique |
C[C@H]1C(=O)NC2=CN=C(N=C2N1)Cl |
SMILES canonique |
CC1C(=O)NC2=CN=C(N=C2N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


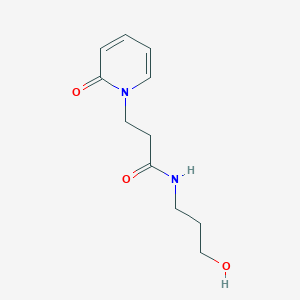
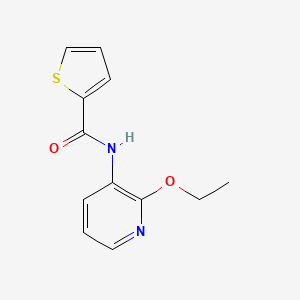
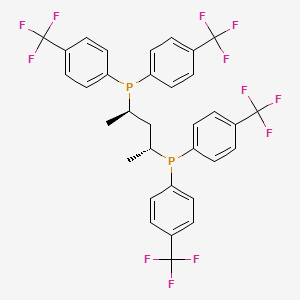
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)
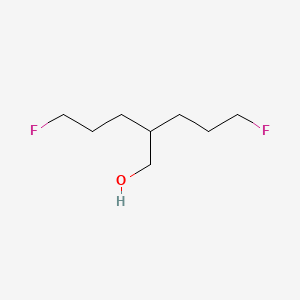

![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
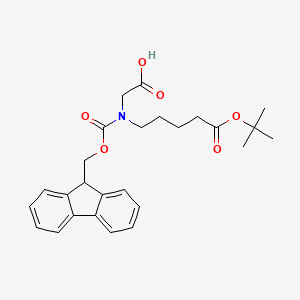
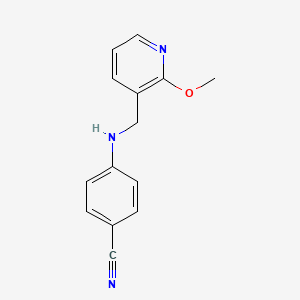


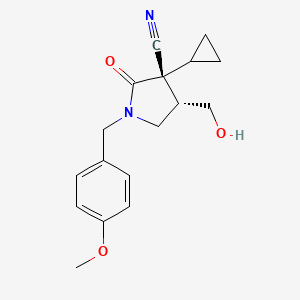
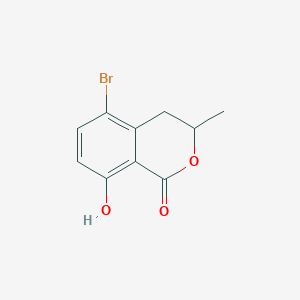
![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)
